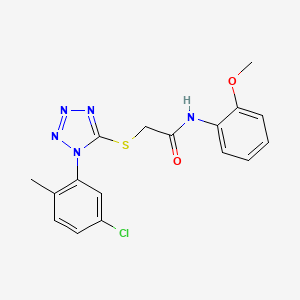

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide features a central acetamide scaffold with a tetrazole-thioether moiety and distinct aromatic substituents. The tetrazole ring (a nitrogen-rich heterocycle) is substituted with a 5-chloro-2-methylphenyl group, while the acetamide’s nitrogen is linked to a 2-methoxyphenyl group.

Properties

IUPAC Name |

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-11-7-8-12(18)9-14(11)23-17(20-21-22-23)26-10-16(24)19-13-5-3-4-6-15(13)25-2/h3-9H,10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUMFQGZJBJJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.85 g/mol. The compound features a tetrazole ring, which is known for contributing to various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. For instance, the presence of the tetrazole ring in similar compounds has been linked to significant cytotoxicity against various cancer cell lines. A related study demonstrated that derivatives with a methoxy group on the phenyl ring showed enhanced activity against human glioblastoma and melanoma cells, with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 (Glioblastoma) | 15 ± 2 | Induction of apoptosis |

| Compound B | WM793 (Melanoma) | 25 ± 3 | Inhibition of cell proliferation |

| Compound C | A431 (Carcinoma) | 20 ± 1 | Disruption of cell cycle |

Anticonvulsant Activity

The anticonvulsant properties of related thiazole and tetrazole derivatives have been explored in various studies. For example, certain analogues have shown significant protection against seizures in animal models, suggesting that modifications in the structure can enhance their efficacy . The incorporation of specific substituents, such as methoxy or chloro groups, has been found to be crucial for improving anticonvulsant activity.

Case Study:

A study by Shivanyuk et al. (1986) illustrated the anticonvulsant effects of tetrazole derivatives in mice. The results indicated that compounds with electron-donating groups at specific positions on the aromatic rings exhibited higher protective effects against pentylenetetrazol-induced seizures .

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. Research has shown that tetrazole-containing compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity: Tetrazoles can act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.

- Modulation of Gene Expression: Some studies suggest that these compounds may influence gene expression related to apoptosis and cell cycle regulation.

- Interaction with Receptors: The compound may bind to specific receptors involved in neurotransmission and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Tetrazole-Based Analogs

N-(5-Chloro-2-methylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide

- Structure : Replaces tetrazole with a triazole ring; includes a pyridinyl substituent.

- Molecular Formula : C₁₈H₁₈ClN₅OS.

- The pyridinyl group may improve water solubility compared to the target compound’s methoxyphenyl group .

2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c)

- Structure : Tetrazole-thioether linked to a thiazole-containing acetamide.

- Bioactivity: Demonstrated selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM) with low toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM) .

- Key Differences : The thiazole ring may enhance π-π stacking interactions, while the methyl group on tetrazole could alter metabolic stability compared to the chloro-methylphenyl group in the target compound.

Imidazole and Isoxazole Derivatives

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Structure : Imidazole core with chlorophenyl and tolyl substituents.

- Molecular Formula : C₂₁H₁₇ClN₄OS₂.

- The thiazolyl group on acetamide may influence solubility and binding .

2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Thiazole and Triazole Derivatives

N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

- Structure : Nitroimidazole-thioacetamide with a chlorophenyl group.

- Bioactivity : Studied for antiparasitic activity; nitro groups often contribute to redox-mediated toxicity.

2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Simple thiazole-linked acetamide.

- Molecular Formula : C₁₂H₁₂N₂OS.

- Key Differences: Lacks the tetrazole-thioether moiety, reducing hydrogen-bonding capacity.

Pharmacological and Physicochemical Comparisons

Bioactivity Trends

- Tetrazole Analogs : Compounds like 4c () highlight the importance of tetrazole-thioether linkages in selective cytotoxicity. The target compound’s chloro and methoxy substituents may further optimize target binding and metabolic stability .

- Imidazole/Isoxazole Derivatives : These often exhibit broader spectra but lower selectivity due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.